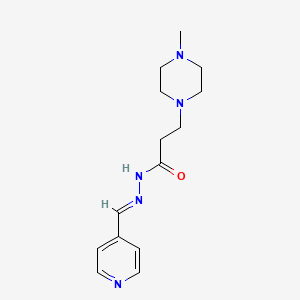![molecular formula C17H18N4O3 B5525337 8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)
8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related azaspiro[4.5]decane derivatives, including methods and structural variations, provides insights into potential synthetic pathways for the target compound. Techniques involve the formation of the azaspiro framework through reactions that ensure the incorporation of desired functional groups, such as pyridinyl and oxadiazolyl moieties (Obniska et al., 2006), (Kamiński et al., 2006).
Molecular Structure Analysis
Crystallographic studies reveal the conformational details of the azaspiro framework and the spatial arrangement of substituents critical for understanding the compound's reactivity and interaction potential. An example includes the analysis of benzyl- and fluorobenzyl-substituted azaspiro[bicyclo-[3.2.1]octane derivatives, which highlight the importance of ring conformations and substituent positioning (Manjunath et al., 2011).
Chemical Reactions and Properties
The compound's reactivity, especially in forming derivatives and engaging in specific chemical reactions, is of paramount interest. Studies on similar compounds, such as the enhanced reactivity observed in oxa-dithiaspiro[4.5]decane diones in Castagnoli-Cushman reactions, provide a foundation for predicting and experimenting with the target compound's chemical behavior (Rashevskii et al., 2020).
Wissenschaftliche Forschungsanwendungen
Receptor Activity Studies
Research involving azaspiro decane diones often focuses on their receptor activity, particularly relating to serotonin receptors. For instance, studies on derivatives of 2-azaspiro[4.5]decane-1,3-dione have shown varied affinities towards serotonin 5-HT1A and 5-HT2A receptors, depending on the structural modifications, such as the length of the spacer between the amide fragment and the arylpiperazine moiety, and the size of the cycloalkyl ring. These findings are crucial for understanding the compound's potential as a ligand for neurotransmitter receptors, which could have implications in neurological and psychiatric disorders (Obniska et al., 2006).
Anticonvulsant Properties
Another significant area of research involves the anticonvulsant properties of azaspiro decane dione derivatives. Some studies have reported the synthesis and testing of these compounds for anticonvulsant activity, with certain derivatives showing promising results in models such as the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. These studies contribute to the understanding of the compound's potential therapeutic applications in epilepsy and related neurological conditions (Kamiński et al., 2006).
Molecular Structure Analysis
The molecular structure and conformations of azaspiro decane diones and their analogues are also a focus of scientific research. Investigations into the solid-state structures of these compounds can provide insights into their conformational preferences, which is essential for understanding their interaction with biological targets. For example, studies on compounds like buspirone free base, which share structural similarities with the compound of interest, offer valuable information on the conformational aspects and how they might influence biological activity (Kozioł et al., 2006).
Synthesis and Chemical Properties
The synthesis and physicochemical properties of azaspiro decane diones are critical for their development and application in scientific research. Studies detailing the synthesis routes, physicochemical characteristics, and potential modifications of these compounds can aid in the exploration of their broader applications in chemistry and biology. For example, research on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones provides insights into efficient synthesis methods and the resulting chemical properties, which are essential for further application development (Huynh et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-14-8-17(5-1-2-6-17)9-15(23)21(14)11-13-19-20-16(24-13)12-4-3-7-18-10-12/h3-4,7,10H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLZRXNJHTBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)


![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)